EA-CATH1
Descripción
EA-CATH1 is a cathelicidin-derived antimicrobial peptide (AMP) isolated from the lung cDNA library of donkeys (Equus africanus) . It comprises 25 amino acids (sequence: KRRGSVTTRYQFLMIHLLRPKKLFA) with a molecular weight of 3060.75 Da. Structurally, it adopts an α-helical conformation in hydrophobic environments (e.g., 50% trifluoroethanol/water) but remains unstructured in aqueous solutions . EA-CATH1 exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), drug-resistant clinical isolates, and fungi, with minimal inhibitory concentrations (MICs) ranging from 0.3 to 2.4 µg/mL . Its rapid bactericidal action—achieving complete eradication of S. aureus within 2 hours—is attributed to membrane disruption via pore formation, as confirmed by scanning electron microscopy (SEM) . Notably, EA-CATH1 demonstrates low hemolytic activity (1.8% at 20 µg/mL) and retains stability in human serum for ≥3 days, making it a promising candidate for therapeutic development .
Propiedades
Bioactividad |
Antibacterial |
|---|---|
Secuencia |
KRRGSVTTRYQFLMIHLLRPKKLFA |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares EA-CATH1 with structurally or functionally related AMPs:
Key Findings and Differentiation
Efficacy Against Drug-Resistant Pathogens :
- EA-CATH1 outperforms traditional antibiotics (e.g., ampicillin) against methicillin-resistant S. aureus (MRSA), with MICs 10-fold lower . In contrast, LL-37 and defensins show reduced activity against drug-resistant strains due to evolutionary bacterial adaptations .
Structural Simplicity and Stability :
- Unlike defensins (e.g., HNP-1), which rely on disulfide bonds for stability, EA-CATH1’s small size and lack of cysteine residues enable easier synthesis and reduced susceptibility to enzymatic degradation .
Hemolytic Safety Profile :
- EA-CATH1’s hemolytic activity (1.8%) is significantly lower than LL-37 (10–15%) and comparable to EA-CATH2 (<2%), making it safer for systemic applications .
Mechanistic Speed :
- EA-CATH1 kills S. aureus within 2 hours, faster than LL-37 (4–6 hours) and defensins (6–8 hours), likely due to its optimized charge (+7) and hydrophobicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
